

N-Boc-Dolaproine-Methyl: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: *N-Boc-dolaproine-methyl*

Cat. No.: *B11762180*

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For Researchers, Scientists, and Drug Development Professionals

N-Boc-dolaproine-methyl is a crucial chiral building block in the synthesis of dolastatin 10 and its potent analogues, which are highly effective anti-cancer agents. As an essential intermediate, understanding its solubility and stability is paramount for process optimization, formulation development, and ensuring the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available solubility and stability data for N-Boc-dolaproine and its methyl ester, outlines relevant experimental protocols, and illustrates the biological context of its parent compound, dolastatin 10.

Core Concepts: Solubility and Stability

The solubility of an intermediate like **N-Boc-dolaproine-methyl** dictates the choice of solvents for reaction, purification, and formulation. Its stability profile is critical for determining appropriate storage conditions, handling procedures, and shelf-life, as degradation can lead to impurities that may affect the safety and efficacy of the final drug product.

The tert-butyloxycarbonyl (Boc) protecting group is fundamental to the stability of this molecule. Generally, the Boc group is stable under basic and nucleophilic conditions, as well as to catalytic hydrogenolysis, but it is readily cleaved under acidic conditions[1][2][3][4].

Solubility Data

While specific quantitative solubility data for **N-Boc-dolaproine-methyl** in a wide range of organic solvents is not extensively published, data for the closely related precursor, N-Boc-dolaproine, is available and provides valuable insights.

Table 1: Quantitative Solubility of N-Boc-Dolaproine

Solvent System	Concentration	Observation
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (8.70 mM)	Clear solution[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (8.70 mM)	Clear solution[5]

Based on general principles of chemical solubility ("like dissolves like"), **N-Boc-dolaproine-methyl**, being an ester, is expected to exhibit good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate, tetrahydrofuran (THF), and alcohols like methanol and ethanol.

Stability Profile

The stability of **N-Boc-dolaproine-methyl** is influenced by temperature, pH, and exposure to light and oxidizing agents.

Table 2: Stability and Storage Recommendations for N-Boc-Dolaproine

Condition	Duration	Recommendation
Stock Solution at -80°C	6 months	Store under nitrogen[5]
Stock Solution at -20°C	1 month	Store under nitrogen[5]
General Storage (Solid)	Long-term	Refrigerator (2-8°C)[6][7]

The primary degradation pathway for **N-Boc-dolaproine-methyl** under harsh conditions is expected to be the acid-catalyzed cleavage of the Boc group[4]. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are essential to fully characterize its stability profile and identify potential degradants.

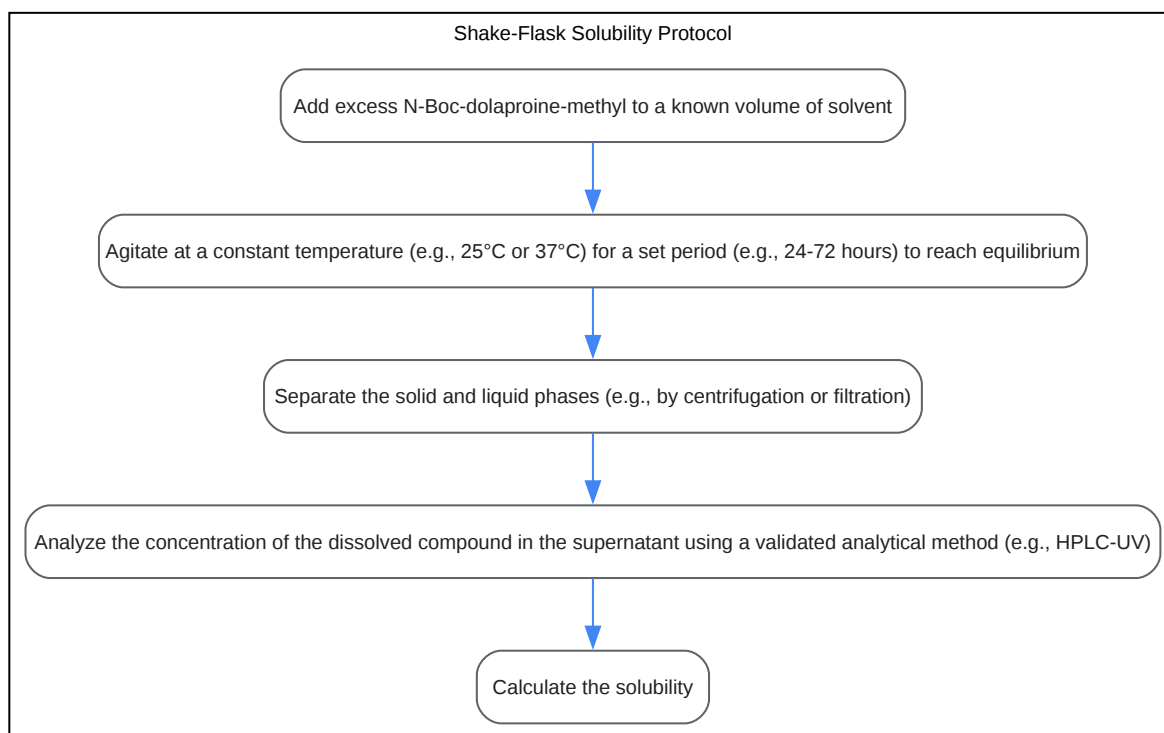
Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of pharmaceutical intermediates are well-established.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard technique for determining equilibrium solubility[8][9][10].

Workflow for Solubility Determination



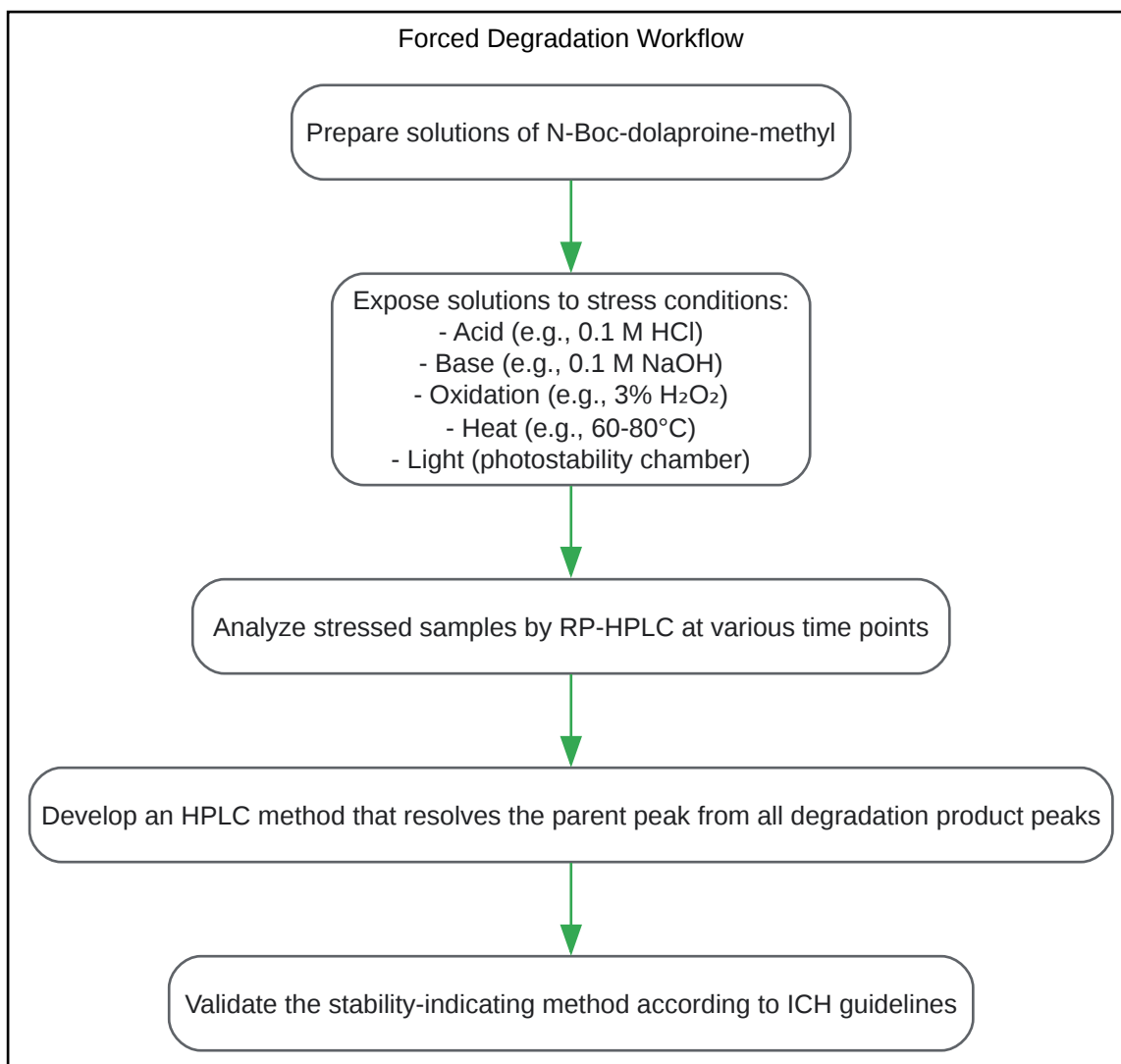
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Shake-Flask Method Workflow

Stability Assessment: Forced Degradation Studies

Forced degradation studies are crucial for developing stability-indicating analytical methods, which can separate the intact compound from its degradation products[11][12][13][14][15].

Workflow for Forced Degradation and Method Development



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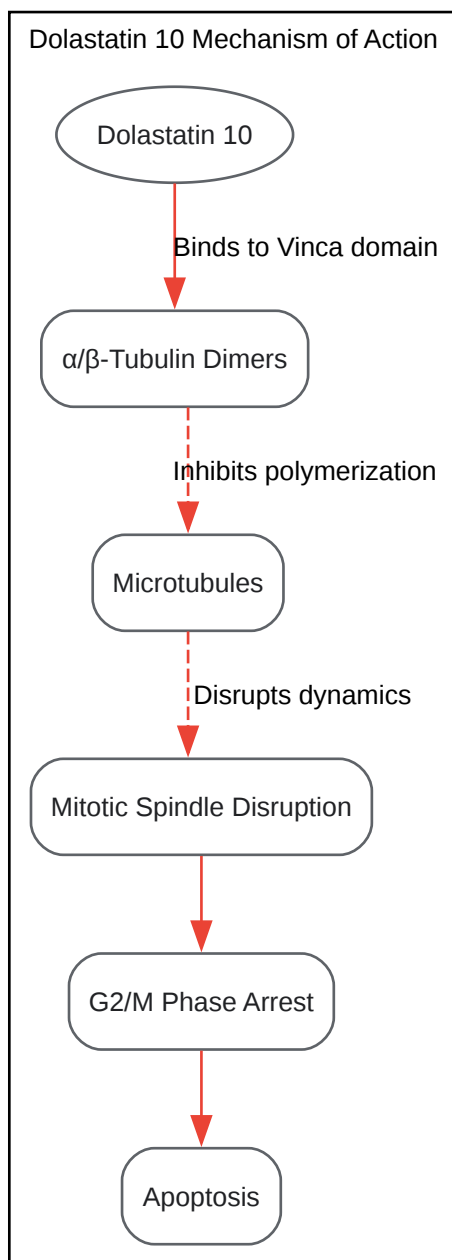
Forced Degradation Study Workflow

Biological Context: Dolastatin 10 Signaling Pathway

N-Boc-dolaproine-methyl is a precursor to dolastatin 10, a potent inhibitor of tubulin polymerization[16][17][18]. By interfering with microtubule dynamics, dolastatin 10 induces cell

cycle arrest and apoptosis in cancer cells.

Simplified Signaling Pathway of Dolastatin 10



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Dolastatin 10's Impact on Microtubule Dynamics

Conclusion

This technical guide consolidates the available information on the solubility and stability of **N-Boc-dolaproine-methyl**. While specific quantitative data for the methyl ester remains limited in public literature, the provided data for the parent carboxylic acid, along with established experimental protocols and general chemical principles, offers a solid foundation for researchers and drug development professionals. A thorough in-house evaluation of solubility and stability using the outlined methodologies is recommended for any project utilizing this critical intermediate.

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